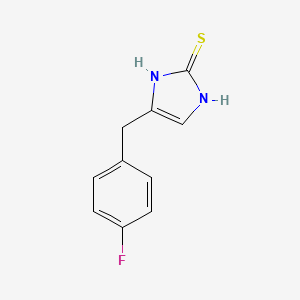

2H-Imidazole-2-thione, 1,3-dihydro-4-((4-fluorophenyl)methyl)-

Description

The compound 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-fluorophenyl)methyl)- (CAS 17452-07-2) is a substituted imidazole-2-thione derivative. Its structure features a 4-fluorobenzyl group at the 4-position of the imidazole ring, contributing to distinct electronic and steric properties. This compound is primarily utilized as a ligand in coordination chemistry, forming stable complexes with transition metals such as copper and zinc . While its precise mechanism of action remains under investigation, its fluorine substituent enhances lipophilicity and may influence metal-binding affinity .

Properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-12-10(14)13-9/h1-4,6H,5H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLZMGMUHBXVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CNC(=S)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00918696 | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93103-23-2 | |

| Record name | Imidazole-2-thiol, 4-(p-fluorobenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093103232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(4-Fluorophenyl)methyl]-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00918696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2H-Imidazole-2-thione, 1,3-dihydro-4-((4-fluorophenyl)methyl)-, also known by its CAS number 872-35-5, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 196.22 g/mol. The structure features an imidazole ring which is known for its biological significance and interactions with various biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives. For instance, a study synthesized hybrid compounds integrating imidazole-2-thione with acenaphthylenone, demonstrating significant DNA intercalation and inhibition of topoisomerase II. The synthesized compounds showed potent DNA damage in ctDNA and exhibited antiproliferative activity against various cancer cell lines including HepG2 and MCF-7. Notably, compounds derived from imidazole displayed higher anticancer activity than doxorubicin in certain cases .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5b | MCF-7 | 5.0 |

| 5h | MCF-7 | 3.0 |

| Doxorubicin | MCF-7 | 8.0 |

| 5b | HepG2 | 6.0 |

| 5h | HepG2 | 4.5 |

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have also been extensively studied. A recent investigation into thiazole derivatives containing imidazole moieties revealed that certain compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds with an imidazotetrazole ring showed enhanced activity against Aspergillus niger, comparable to standard antifungal agents such as amphotericin B .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | Escherichia coli | 15 |

| Compound C | Aspergillus niger | 25 |

Anti-inflammatory Effects

Imidazole derivatives have shown promise in anti-inflammatory applications as well. Research has indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for selected compounds against COX-1 and COX-2 were reported to be within micromolar ranges, suggesting potential therapeutic applications in managing inflammatory conditions .

Table 3: COX Inhibition Activity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound D | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound E | 26.04 ± 0.36 | 31.4 ± 0.12 |

Case Studies

- Study on DNA Intercalation : A series of imidazole derivatives were synthesized and screened for their ability to intercalate DNA and inhibit topoisomerase II activity. The most effective compounds were found to induce significant DNA damage and showed a strong correlation with antiproliferative effects on cancer cells .

- Antimicrobial Efficacy : Another study focused on the synthesis of thiazole derivatives containing imidazole rings which were tested against various microbial strains, demonstrating that modifications to the imidazole structure could enhance antimicrobial efficacy significantly .

Scientific Research Applications

Chemistry

- Building Blocks for Synthesis : The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity allows for the introduction of various functional groups through substitution reactions .

Biology

- Antimicrobial and Antifungal Properties : Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

Medicine

- Therapeutic Potential : Investigations into the therapeutic applications of this compound have shown promise in treating diseases such as cancer and infectious diseases. Its mechanism involves interaction with specific molecular targets, potentially leading to the inhibition of critical biological pathways .

Industry

- Material Development : In industrial applications, this compound is explored for its properties in developing new materials with specific characteristics such as conductivity and fluorescence. These materials could be utilized in electronic devices or sensors .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and related derivatives:

*logP values are calculated or estimated based on substituent contributions.

Key Observations:

- Molecular Weight : The target compound (208.25 g/mol) is intermediate in size compared to simpler analogs (e.g., 177.23 g/mol for the pyridinyl derivative) and bulkier derivatives like the benzyl-substituted compound (280.39 g/mol).

- logP Trends : The parent compound’s logP of 0.217 increases with aromatic substituents. The target compound’s estimated logP (~1.5) reflects moderate lipophilicity, while the benzyl derivative (logP ~1.24) shows similar behavior despite its larger size .

Functional and Application Differences

- Coordination Chemistry : The target compound’s fluorine atom may polarize the benzyl group, improving electron donation to metal centers. This contrasts with the pyridinyl analog (CAS 93103-29-8), where the nitrogen-rich pyridine ring could offer alternative binding sites for metals .

- Steric Considerations : The benzyl-substituted derivative (CAS 1105188-70-2) has bulkier groups that may hinder coordination with smaller metal ions, limiting its utility compared to the target compound .

- Electronic Effects: Fluorine’s electron-withdrawing nature in the target compound could stabilize metal-thione interactions, a feature absent in non-fluorinated analogs like the parent compound .

Research Findings

- Pyridinyl Analog (93103-29-8): Limited data exist, but its heteroaromatic substituent suggests utility in pharmaceutical intermediates or as a chelating agent in niche reactions .

- Benzyl Derivative (1105188-70-2) : Predicted high boiling point (436.1°C) and density (1.24 g/cm³) indicate thermal stability, though its applications remain unexplored .

Q & A

Q. What are the optimal synthetic routes for preparing 2H-imidazole-2-thione derivatives, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of thiourea derivatives with α-halo ketones or aldehydes. For example, analogous imidazole-thiones are synthesized via a one-pot reaction under reflux in ethanol or acetonitrile, with yields highly dependent on stoichiometry and temperature . Key steps:

- Precursor selection : Use 4-fluorobenzylamine and carbon disulfide to form the thiourea intermediate.

- Cyclization : React with α-bromoacetophenone derivatives under basic conditions (e.g., KOH).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves regioisomeric byproducts.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

A combination of X-ray crystallography (for unambiguous bond-length/angle determination) and NMR/FTIR (for functional group validation) is critical:

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties?

The electron-withdrawing fluorine increases the electrophilicity of the imidazole-thione core:

- Hammett analysis : σpara (fluorine) = +0.06, enhancing resonance stabilization of the thione group.

- Computational modeling : DFT calculations (B3LYP/6-31G*) show reduced electron density at the sulfur atom, increasing reactivity toward nucleophiles .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?

Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Mitigation strategies:

- Solvent correction : Include PCM (Polarizable Continuum Model) in DFT calculations to account for solvation .

- Benchmarking : Compare multiple methods (e.g., MP2 vs. CCSD(T)) for activation energy barriers.

- Experimental validation : Perform kinetic studies (e.g., UV-Vis monitoring of nucleophilic substitution rates) under controlled conditions .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in biological studies?

- Analog synthesis : Modify the 4-fluorophenyl group (e.g., replace with 4-chloro or 4-methyl) to assess substituent effects on bioactivity .

- Docking studies : Use AutoDock Vina to predict binding affinity with targets like cytochrome P450 or kinase enzymes.

- In vitro assays : Pair IC₅₀ measurements (e.g., antifungal activity) with molecular dynamics simulations to validate binding modes .

Q. How should researchers address inconsistencies in crystallographic data refinement for imidazole-thione derivatives?

Common issues include disordered fluorine positions or twinned crystals :

- SHELXD : Employ dual-space algorithms for phase problem resolution in twinned crystals .

- Thermal parameter adjustment : Refine anisotropic displacement parameters (ADPs) for fluorine atoms to reduce R-factor discrepancies .

- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry elements .

Q. What methodological approaches are used to study the compound’s stability under varying pH conditions?

- pH-rate profiling : Conduct kinetic experiments in buffered solutions (pH 2–12) to identify degradation pathways (e.g., hydrolysis of the thione group at acidic pH).

- LC-MS monitoring : Track degradation products (e.g., imidazole-2-one formation via desulfurization) .

- Arrhenius analysis : Calculate activation energy for thermal decomposition using accelerated stability testing (40–60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.